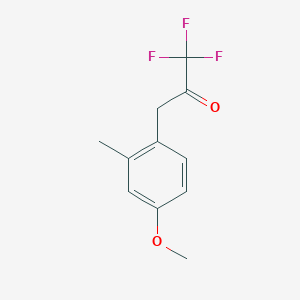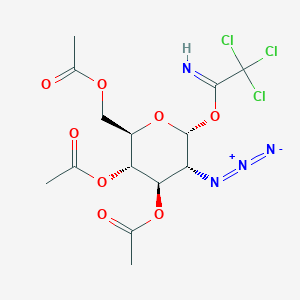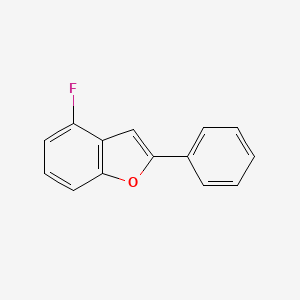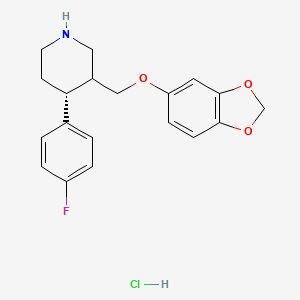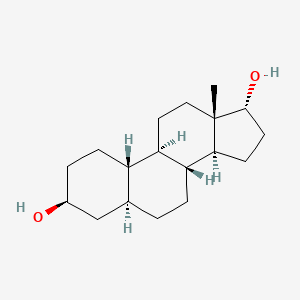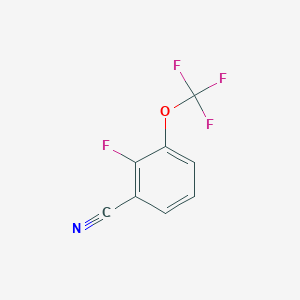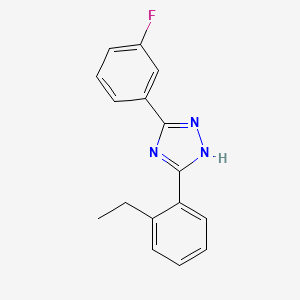
3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an ortho-ethylphenyl group and a meta-fluorophenyl group attached to the triazole ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ortho-ethylphenyl hydrazine with meta-fluorobenzonitrile under acidic or basic conditions to form the triazole ring. The reaction conditions may include:
Solvent: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.
Temperature: The reaction may be carried out at elevated temperatures (e.g., 80-100°C) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This may include:
Continuous flow reactors: To ensure consistent reaction conditions and high yield.
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted triazoles.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzyme function.
Receptor interaction: Modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(o-Methylphenyl)-5-(m-fluorophenyl)-s-triazole
- 3-(o-Ethylphenyl)-5-(p-fluorophenyl)-s-triazole
- 3-(o-Ethylphenyl)-5-(m-chlorophenyl)-s-triazole
Uniqueness
3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole is unique due to the specific positioning of the ethyl and fluorophenyl groups, which may influence its chemical reactivity and biological activity differently compared to similar compounds.
Propiedades
Número CAS |
85303-83-9 |
|---|---|
Fórmula molecular |
C16H14FN3 |
Peso molecular |
267.30 g/mol |
Nombre IUPAC |
5-(2-ethylphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H14FN3/c1-2-11-6-3-4-9-14(11)16-18-15(19-20-16)12-7-5-8-13(17)10-12/h3-10H,2H2,1H3,(H,18,19,20) |
Clave InChI |
ANIGOOQXMDHYSN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


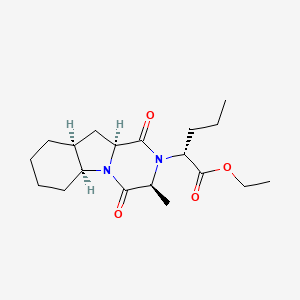
![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)
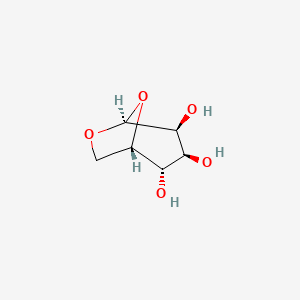
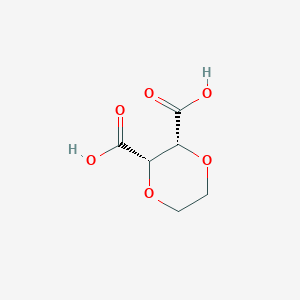
![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)
